(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 851865-78-6
VCID: VC6507668
InChI: InChI=1S/C17H14F2N2OS/c18-14-6-4-12(5-7-14)11-23-17-20-8-9-21(17)16(22)13-2-1-3-15(19)10-13/h1-7,10H,8-9,11H2
SMILES: C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)F
Molecular Formula: C17H14F2N2OS
Molecular Weight: 332.37

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone

CAS No.: 851865-78-6

VCID: VC6507668

Molecular Formula: C17H14F2N2OS

Molecular Weight: 332.37

* For research use only. Not for human or veterinary use.

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone - 851865-78-6

Description

The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a complex organic molecule featuring a thioether linkage, an imidazole ring, and a fluorophenyl group. This compound belongs to the class of thioether derivatives and imidazole-containing compounds, which are significant in medicinal chemistry due to their potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of 4-fluorobenzyl thiol: This can be achieved by reacting 4-fluorobenzyl chloride with sodium hydrosulfide under basic conditions.

  • Synthesis of dihydroimidazole intermediate: This involves the cyclization of appropriate precursors, such as ethylenediamine and a carbonyl compound, under acidic or basic conditions.

  • Coupling reaction: The final step involves coupling the 4-fluorobenzyl thiol with the dihydroimidazole intermediate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Biological Activities and Applications

Imidazole-containing compounds are known for their biological activities, including interactions with enzymes and receptors. The unique structure of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone may allow it to bind effectively to active sites, potentially inhibiting enzyme activity or modulating receptor functions.

Research Findings

While specific research findings on (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone are not available, related compounds have shown promise in medicinal chemistry. For example, fluorinated imidazole derivatives have been explored for their metabolic stability and potential as positive allosteric modulators .

Data Tables

Given the lack of specific data on (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone, we can consider related compounds for comparison:

Property(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone
Molecular FormulaC17H14F2N2OS
Molecular Weight332.4 g/mol
CAS NumberNot specified for the target compound
CAS No. 851865-78-6
Product Name (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone
Molecular Formula C17H14F2N2OS
Molecular Weight 332.37
IUPAC Name (3-fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Standard InChI InChI=1S/C17H14F2N2OS/c18-14-6-4-12(5-7-14)11-23-17-20-8-9-21(17)16(22)13-2-1-3-15(19)10-13/h1-7,10H,8-9,11H2
Standard InChIKey ATDBDZKGUBQCNB-UHFFFAOYSA-N
SMILES C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)F
Solubility not available
PubChem Compound 5054111
Last Modified Aug 18 2023

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